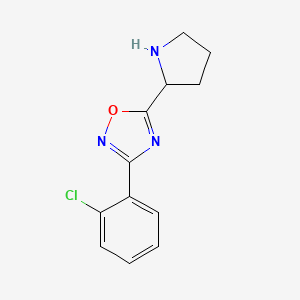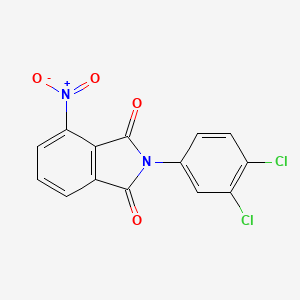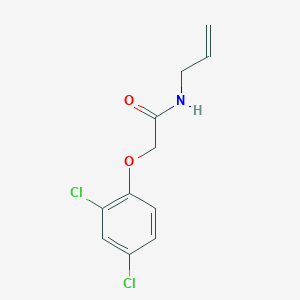
3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chlorophenyl group, a pyrrolidinyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzohydrazide with pyrrolidine and an appropriate oxidizing agent to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method. This approach minimizes waste and reduces the overall environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-triazole
- 3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-thiadiazole
Uniqueness
Compared to similar compounds, 3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole exhibits unique reactivity and biological activity due to the presence of the oxadiazole ring. This structural feature imparts distinct electronic properties and enhances the compound’s ability to interact with various biological targets, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C12H12ClN3O |
|---|---|
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H12ClN3O/c13-9-5-2-1-4-8(9)11-15-12(17-16-11)10-6-3-7-14-10/h1-2,4-5,10,14H,3,6-7H2 |
Clave InChI |
GLWWWROARWYMLW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15154509.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154517.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B15154523.png)

![N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15154528.png)
![Ethyl 5-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15154531.png)
![propyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15154533.png)
![N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154535.png)

![3-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylpropanamide](/img/structure/B15154550.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B15154553.png)
![{4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid](/img/structure/B15154556.png)
![3-{1-[(3-Nitrophenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B15154559.png)

